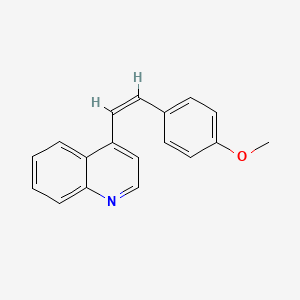
(Z)-4-(4-Methoxystyryl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(4-Methoxystyryl)quinoline is a compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-Methoxystyryl)quinoline typically involves the condensation of 4-methoxybenzaldehyde with 4-quinolinecarboxaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde groups react with a base, such as piperidine or pyridine, to form the desired styrylquinoline product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
(Z)-4-(4-Methoxystyryl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethylquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-4-(4-Methoxystyryl)quinoline is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an anti-cholinesterase agent. It has shown promise in inhibiting cholinesterase enzymes, which are targets for the treatment of neurodegenerative diseases such as Alzheimer’s .
Medicine
In medicinal chemistry, this compound derivatives have been explored for their potential as anticancer agents. Their ability to interact with DNA and inhibit cell proliferation makes them candidates for further drug development .
Industry
In the industrial sector, this compound is used in the development of fluorescent materials and organic sensitizers for solar cell applications. Its photophysical properties make it suitable for use in optoelectronic devices .
作用機序
The mechanism of action of (Z)-4-(4-Methoxystyryl)quinoline involves its interaction with specific molecular targets. For example, as an anti-cholinesterase agent, it binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in neurodegenerative diseases .
類似化合物との比較
Similar Compounds
4-Styrylquinoline: Lacks the methoxy group, which affects its reactivity and biological activity.
4-(4-Methoxystyryl)quinoxaline: Similar structure but with a quinoxaline core instead of quinoline.
4-(4-Methoxystyryl)isoquinoline: Isoquinoline core, which alters its chemical properties and applications.
Uniqueness
(Z)-4-(4-Methoxystyryl)quinoline is unique due to the presence of the methoxy group on the styryl moiety, which enhances its electron-donating properties and affects its reactivity in various chemical reactions.
特性
分子式 |
C18H15NO |
|---|---|
分子量 |
261.3 g/mol |
IUPAC名 |
4-[(Z)-2-(4-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15NO/c1-20-16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3/b9-6- |
InChIキー |
WWQSNGMSYOYSOC-TWGQIWQCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23 |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)
![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)

![5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B11853824.png)




![6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11853849.png)


![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)

